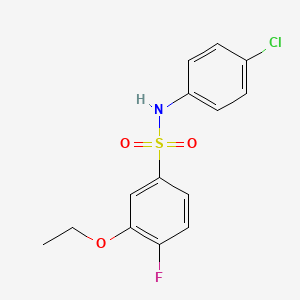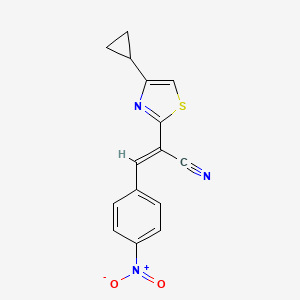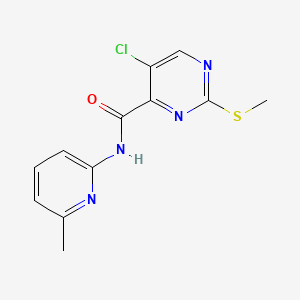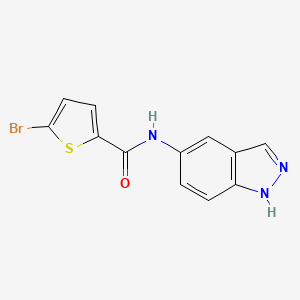![molecular formula C17H18ClN3O3 B5329310 N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as FC-5, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-5 belongs to the class of piperazine compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of FC-5 is not fully understood. However, it is believed that FC-5 exerts its pharmacological effects by interacting with various molecular targets. FC-5 has been reported to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, FC-5 increases the concentration of serotonin in the synaptic cleft, leading to an antidepressant effect.
Biochemical and Physiological Effects
FC-5 has been shown to have various biochemical and physiological effects. In animal models, FC-5 has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes. FC-5 has also been shown to improve memory and learning in animal models by enhancing the cholinergic system's function.
Avantages Et Limitations Des Expériences En Laboratoire
FC-5 has several advantages for lab experiments. It has a high purity and stability, making it suitable for long-term experiments. FC-5 is also readily available and relatively inexpensive, making it accessible to researchers. However, FC-5 has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
For FC-5 research include investigating its potential use in neurodegenerative diseases and developing new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FC-5 involves the reaction of 4-chloroaniline with 2-furoyl chloride, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification through a series of recrystallization and chromatography steps. The yield of FC-5 is reported to be around 60% with a purity of 99%.
Applications De Recherche Scientifique
FC-5 has shown promising results in various scientific research studies. One of the significant applications of FC-5 is its use as a potential anti-tumor agent. In vitro studies have demonstrated that FC-5 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FC-5 exerts its anti-tumor effects by inducing apoptosis and inhibiting the cell cycle progression of cancer cells.
Another potential application of FC-5 is its use as an anti-inflammatory agent. In animal models, FC-5 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FC-5 has also been reported to possess anti-depressant and anxiolytic properties.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMUDHWUBXYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)

![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)



![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)